1,2-Dihydroacenaphthylene-5-carboxamide
CAS No.:
Cat. No.: VC0578382
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11NO |
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Molecular Weight | 197.23 g/mol |
IUPAC Name | 1,2-dihydroacenaphthylene-5-carboxamide |
Standard InChI | InChI=1S/C13H11NO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H2,14,15) |
Standard InChI Key | FUVYWDASNAMECC-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC3=C(C=CC1=C23)C(=O)N |
Canonical SMILES | C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N |
Introduction
Chemical Structure and Basic Properties
1,2-Dihydroacenaphthylene-5-carboxamide features a dihydroacenaphthylene core structure with a carboxamide functional group at the 5-position. This compound belongs to the acenaphthylene family, characterized by a fused ring system with distinctive reactivity patterns.
The basic structural characteristics include:
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Molecular Formula: C13H11NO (base structure)
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Core Structure: Dihydroacenaphthylene ring system
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Functional Group: Primary carboxamide at position 5
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Ring System: Tricyclic aromatic/partially saturated
The acenaphthylene core provides a rigid framework that contributes to the compound's stability, while the carboxamide group introduces potential for hydrogen bonding and increases water solubility compared to hydrocarbon analogs .
Synthetic Methodologies
General Synthetic Approach
The synthesis of 1,2-dihydroacenaphthylene-5-carboxamide and its derivatives typically involves multiple steps beginning with appropriate precursors. Based on synthetic routes used for related derivatives, the following general pathway can be outlined:
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Preparation of 1,2-dihydroacenaphthylene-5-carboxylic acid
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Conversion to the corresponding acid chloride
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Amidation reaction to obtain the desired carboxamide product
Detailed Synthetic Route
A detailed synthetic approach can be extrapolated from the synthesis of derivatives described in the literature. For example, the synthesis typically begins with 5-bromo-1,2-dihydroacenaphthylene, which undergoes lithiation followed by carboxylation to produce 1,2-dihydroacenaphthylene-5-carboxylic acid .
The synthesis proceeds as follows:
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A solution of 5-bromo-1,2-dihydroacenaphthylene in THF is cooled to –78°C under nitrogen atmosphere
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n-BuLi is slowly added to facilitate lithium-halogen exchange
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Carboxylation is achieved by addition of dry ice (solid CO2)
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The reaction mixture is acidified to yield 1,2-dihydroacenaphthylene-5-carboxylic acid
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The acid is converted to an acid chloride using oxalyl chloride and catalytic DMF
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The acid chloride is then reacted with the appropriate amine to yield the carboxamide product
This synthetic methodology demonstrates the versatility of the approach, allowing for various derivatives through modification of the final amidation step.
Structural Derivatives and Modifications
N-Substituted Derivatives
Several N-substituted derivatives of 1,2-dihydroacenaphthylene-5-carboxamide have been synthesized and studied. These modifications significantly alter the compound's properties and potential applications.
N-Methyl Derivative
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide (C14H13NO) represents one of the simplest derivatives, with a molecular weight of 211.26 g/mol . This methylation at the amide nitrogen introduces subtle changes in hydrogen bonding capability and lipophilicity.
Complex Derivatives
More complex derivatives include N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,2-dihydroacenaphthylene-5-carboxamide, which incorporates a pyrazole moiety. This compound (C24H21N3O2) has a molecular weight of 383.45 g/mol and demonstrates more complex biological interactions due to its additional functional groups .
Formyl Derivatives
Physicochemical Properties
The physicochemical properties of 1,2-dihydroacenaphthylene-5-carboxamide and its derivatives are crucial for understanding their behavior in different environments and potential applications.
Solubility and Partition Coefficient
Based on data from related derivatives, the following properties can be estimated:
Property | Estimated Value | Notes |
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LogP | 2.5-3.5 | Reflects moderate lipophilicity |
Water Solubility | Low to Moderate | Enhanced by the carboxamide group |
Organic Solvent Solubility | High | Especially in DCM, THF, and DMSO |
Structural Parameters
The structural characteristics significantly influence the compound's reactivity and properties:
Structural Feature | Description | Impact on Properties |
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Hydrogen Bond Donors | 1-2 (depending on substitution) | Affects solubility and intermolecular interactions |
Hydrogen Bond Acceptors | 1-4 (depending on substitution) | Influences binding potential and solubility |
Polar Surface Area | ~40-45 Ų | Moderate membrane permeability |
The N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivative, for example, exhibits 4 hydrogen bond acceptors and 1 hydrogen bond donor, with a polar surface area of 43.726 Ų .
Chemical Reactivity
Functional Group Reactivity
The carboxamide group in 1,2-dihydroacenaphthylene-5-carboxamide demonstrates characteristic reactivity patterns:
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Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid
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Reduction: The carboxamide can be reduced to amines using strong reducing agents like lithium aluminum hydride
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Dehydration: The amide can undergo dehydration to form nitriles
The partially saturated ring in the 1,2-dihydroacenaphthylene core also provides sites for potential oxidation, reduction, or functionalization reactions.
Reaction with Electrophiles and Nucleophiles
The aromatic rings in the acenaphthylene structure can undergo electrophilic aromatic substitution reactions, while the carboxamide group can interact with nucleophiles. These reactions provide pathways for further functionalization and derivatization of the core structure.
Biological Activity and Applications
Structure-Activity Relationships
The structure-activity relationships (SAR) of 1,2-dihydroacenaphthylene-5-carboxamide derivatives provide insights into the importance of specific structural features:
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The dihydroacenaphthylene core provides a rigid scaffold that can influence receptor binding
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The carboxamide group serves as both hydrogen bond donor and acceptor, facilitating interactions with biological targets
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N-substitution patterns significantly impact biological activity and pharmacokinetic properties
These relationships are valuable for the rational design of new derivatives with enhanced biological activities or specific targeting capabilities.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 1,2-dihydroacenaphthylene-5-carboxamide and its derivatives provides essential information for structure elucidation and purity assessment.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the structural features of these compounds. For instance, the N,N-diisopropyl derivative shows distinct patterns in its proton NMR spectrum:
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Aromatic protons typically appear in the range of 7.5-8.0 ppm
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Methylene protons of the dihydroacenaphthylene ring system show signals around 3.3-3.5 ppm
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The isopropyl CH protons appear at approximately 3.5-3.7 ppm
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Methyl groups of the isopropyl moieties show signals at 0.9-1.8 ppm
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are useful for structural characterization. The molecular ion peak corresponds to the molecular weight of the compound, with fragment ions providing insights into the structural components.
Chromatographic Analysis
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly employed for the purification and analysis of these compounds. For example, flash column chromatography using petroleum ether/ethyl acetate mixtures (typically 4:1) has been reported for the purification of related derivatives .
Current Research and Future Perspectives
The current research on 1,2-dihydroacenaphthylene-5-carboxamide and its derivatives spans multiple disciplines, including medicinal chemistry, materials science, and synthetic methodology development. The unique structural features of these compounds continue to inspire new applications and research directions.
Future research may focus on:
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Development of more efficient synthetic routes to access diverse derivatives
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Exploration of specific biological targets and mechanisms of action
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Investigation of structure-property relationships for materials science applications
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Utilization of these compounds as building blocks for more complex molecular structures
The continued study of 1,2-dihydroacenaphthylene-5-carboxamide and its derivatives will likely yield valuable insights and applications across multiple scientific disciplines.
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